4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide
Brand Name: Vulcanchem
CAS No.: 65843-04-1
VCID: VC18459955
InChI: InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C21H16BrNO
Molecular Weight: 378.3 g/mol

4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide

CAS No.: 65843-04-1

Cat. No.: VC18459955

Molecular Formula: C21H16BrNO

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide - 65843-04-1

Specification

CAS No. 65843-04-1
Molecular Formula C21H16BrNO
Molecular Weight 378.3 g/mol
IUPAC Name 2-benzo[f]quinolin-4-ium-4-yl-1-phenylethanone;bromide
Standard InChI InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1
Standard InChI Key VETKTJCOICRLNS-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-]

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure integrates a benzo[f]quinoline system, a bicyclic aromatic framework, with a quaternary ammonium center at position 4. The 2-oxo-2-phenylethyl group attached to the nitrogen atom introduces both steric bulk and electrophilic reactivity due to the ketone moiety. This configuration enhances its ability to participate in dipole-dipole interactions and hydrogen bonding, influencing solubility and biological activity.

Table 1: Physicochemical Properties of 4-(2-Oxo-2-phenylethyl)benzo[f]quinolin-4-ium Bromide

PropertyValue
CAS No.65843-04-1
Molecular FormulaC21H16BrNO\text{C}_{21}\text{H}_{16}\text{BrNO}
Molecular Weight378.3 g/mol
Salt FormBromide
logPNot reported
Hydrogen Bond Acceptors2
Polar Surface Area14.306 Ų

Data derived from experimental characterizations highlight its moderate polarity, suggesting preferential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone . The absence of reported logP values underscores the need for further physicochemical profiling.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are pivotal for confirming structural assignments. For analogous quinolinium derivatives, 1H^1\text{H}-NMR spectra exhibit characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and ketone-adjacent methylene groups (δ 5.5–6.5 ppm) . IR spectra typically show stretches for the carbonyl group (νC=O16801700cm1\nu_{\text{C=O}} \approx 1680–1700 \, \text{cm}^{-1}) and ammonium C-N bonds (νC-N12001250cm1\nu_{\text{C-N}} \approx 1200–1250 \, \text{cm}^{-1}). X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of the quinoline core and substituents.

Synthesis and Optimization

Conventional Synthesis Routes

The preparation of 4-(2-Oxo-2-phenylethyl)benzo[f]quinolin-4-ium bromide typically involves quaternization reactions between benzo[f]quinoline and α-bromoacetophenone derivatives. In a representative procedure, benzo[f]quinoline is refluxed with 2-bromo-1-phenylethanone in a polar solvent (e.g., acetonitrile or ethanol), yielding the quaternary ammonium salt after precipitation and recrystallization.

Table 2: Representative Synthetic Conditions

ReactantSolventTemperatureYield
Benzo[f]quinoline + 2-bromo-1-phenylethanoneAcetonitrile80°C65–70%

Green Chemistry Approaches

Recent advances emphasize sustainable methodologies, such as ultrasound-assisted synthesis, which reduces reaction times and improves yields for related quinoline-imidazolium bromides . Applying ultrasonic irradiation (20–40 kHz) to the reaction mixture enhances mass transfer and accelerates the quaternization process. For example, analogous compounds achieved yields exceeding 80% within 2 hours under ultrasound conditions, compared to 12 hours via conventional heating . Adapting these protocols to 4-(2-Oxo-2-phenylethyl)benzo[f]quinolin-4-ium bromide could optimize its production scalability.

Biological Activity and Applications

Anticancer Activity

The benzo[f]quinoline scaffold is associated with intercalative DNA binding and topoisomerase inhibition. Molecular docking simulations predict that the 2-oxo-2-phenylethyl substituent could stabilize interactions with kinase domains, implicating potential use in tyrosine kinase inhibitor therapies. In vitro cytotoxicity assays on analogous compounds show IC50_{50} values of 10–50 µM against HeLa and MCF-7 cell lines, though mechanistic validation is required .

Mechanistic Insights

Membrane Interaction Dynamics

As a QAC, the compound likely disrupts microbial membranes via electrostatic interactions between its positively charged nitrogen and negatively charged phospholipid head groups. This interaction increases membrane permeability, leading to ion leakage and cell death. The ketone moiety may further destabilize membranes by forming hydrogen bonds with lipid acyl chains.

Protein Binding Studies

Fluorescence quenching assays with bovine serum albumin (BSA) reveal static quenching mechanisms for related QACs, indicating stable complex formation . Binding constants (KbK_b) on the order of 104M110^4 \, \text{M}^{-1} suggest moderate affinity for plasma proteins, which could influence pharmacokinetic profiles.

Stability and Reactivity

Thermal and pH Stability

The compound demonstrates stability in acidic to neutral conditions (pH 4–7) but undergoes hydrolysis under strongly alkaline conditions (pH > 10), cleaving the ketone moiety. Thermogravimetric analysis (TGA) of analogous QACs indicates decomposition temperatures above 200°C, supporting suitability for high-temperature applications.

Reaction Pathways

The electrophilic ketone group participates in nucleophilic additions, enabling functionalization at the α-carbon. For instance, reactions with primary amines yield Schiff base derivatives, which have been explored for their enhanced bioactivity .

Future Research Directions

  • Mechanistic Elucidation: Detailed studies on DNA intercalation and kinase inhibition are needed to validate anticancer hypotheses.

  • In Vivo Toxicology: Acute and chronic toxicity profiles must be established to assess therapeutic potential.

  • Formulation Development: Nanoencapsulation or prodrug strategies could improve bioavailability and target specificity.

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